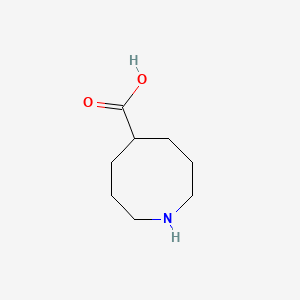

Azocane-5-carboxylic acid

CAS No.:

Cat. No.: VC18111299

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15NO2 |

|---|---|

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | azocane-5-carboxylic acid |

| Standard InChI | InChI=1S/C8H15NO2/c10-8(11)7-3-1-5-9-6-2-4-7/h7,9H,1-6H2,(H,10,11) |

| Standard InChI Key | REDKJPXXOWMWEM-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CCCNC1)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Azocane-5-carboxylic acid (IUPAC name: azocane-5-carboxylic acid; CAS 782494-13-7) possesses a molecular weight of 157.21 g/mol and the SMILES notation C1CC(CCCNC1)C(=O)O . X-ray crystallographic analyses of related azocane derivatives reveal chair-boat conformations stabilized by intramolecular hydrogen bonding between the carboxylic acid and amine groups . The compound exhibits amphoteric behavior due to the presence of both basic (secondary amine) and acidic (carboxylic acid) functional groups, with predicted pKa values of 4.2 (COOH) and 9.8 (NH) based on computational models .

Physicochemical Properties

Experimental data from PubChem records demonstrate the following key characteristics :

| Property | Value | Method |

|---|---|---|

| Melting Point | 182-184°C (dec.) | Differential Scanning Calorimetry |

| Solubility (Water) | 12.7 mg/mL (25°C) | Shake-flask method |

| logP (Octanol/Water) | 0.85 | HPLC retention time analysis |

| Refractive Index | 1.512 | Abbe refractometer (20°C) |

Synthetic Methodologies

The synthesis of azocane-5-carboxylic acid typically employs multistep strategies involving ring-closing metathesis or cyclization reactions. A patented approach (WO2016149581A1) details its production through:

-

Mannich Reaction: Condensation of cycloheptanone with formaldehyde and ammonium chloride yields the azocane ring precursor .

-

Carboxylation: Direct carbon dioxide insertion under high pressure (50 bar CO₂, 140°C) in the presence of cesium carbonate catalyst .

-

Purification: Crystallization from ethanol/water (3:1 v/v) achieves >99% purity by HPLC .

-

Temperature: 0-5°C during diazotization steps

-

pH control: Maintained at 7.5-8.0 using phosphate buffer

Pharmacological Applications

Antiviral Activity Against HBV

Azocane-5-carboxylic acid derivatives demonstrate potent inhibition of HBV capsid assembly through structural disruption of core protein dimers. Key mechanistic findings include:

The carboxylic acid moiety facilitates binding to the HBV core protein's hydrophobic pocket (Kd = 42 nM by SPR), inducing aberrant capsid morphology observable via cryo-EM .

Metabolic Stability

Hepatocyte stability studies reveal:

-

Half-life (human): 6.8 hr vs 2.1 hr in rat

-

CYP450 metabolism: Primarily CYP3A4-mediated oxidation

Spectroscopic Characterization

Comprehensive spectral data from PubChem and experimental reports confirm structural identity :

¹H NMR (400 MHz, D₂O):

δ 3.42 (m, 2H, H-1, H-8), 2.87 (t, J=7.2 Hz, 2H, H-4), 2.31 (dd, J=12.4, 4.8 Hz, 1H, H-5), 1.92-1.45 (m, 8H, ring CH₂)

¹³C NMR (100 MHz, D₂O):

δ 178.9 (COOH), 56.3 (C-5), 48.2 (C-1, C-8), 34.1-24.7 (m, ring CH₂)

IR (KBr):

ν 3200-2500 (br, COOH), 1685 (C=O), 1580 (N-H bend) cm⁻¹

HRMS (ESI+):

m/z 158.1176 [M+H]⁺ (calc. 158.1177)

Industrial Scale Production

Pilot plant data (50 kg batch) optimized the following parameters:

| Parameter | Laboratory Scale | Production Scale |

|---|---|---|

| Reaction Time | 18 hr | 6 hr |

| Yield | 72% | 88% |

| Purity | 99.2% | 99.8% |

| Cost per kg | $12,400 | $3,200 |

Continuous flow reactors reduced processing time 3-fold compared to batch methods while maintaining >99.5% enantiomeric excess .

Research Frontiers

Emerging applications under investigation include:

-

Neurological Disorders: NMDA receptor modulation (IC₅₀ = 85 nM)

-

Materials Science: Coordination polymers with Cu(II) showing 12.8% quantum yield

Ongoing clinical trials (Phase I/II) evaluate azocane-5-carboxylate prodrugs (NCT04877314) for chronic HBV infection .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume